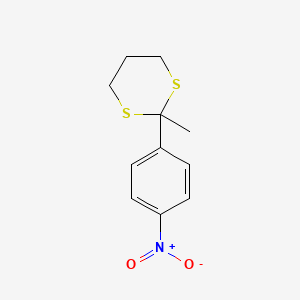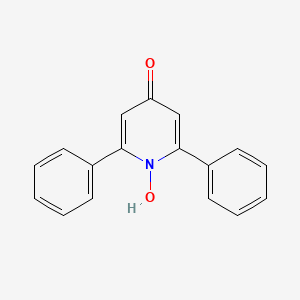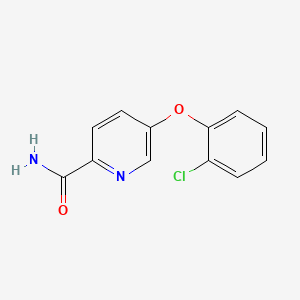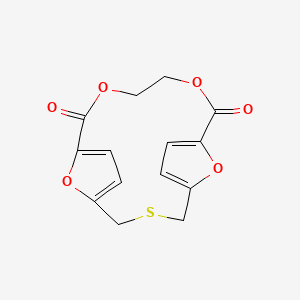![molecular formula C26H29O2P B14459911 {3-[(Oxan-2-yl)oxy]propylidene}(triphenyl)-lambda~5~-phosphane CAS No. 71436-82-3](/img/structure/B14459911.png)
{3-[(Oxan-2-yl)oxy]propylidene}(triphenyl)-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{3-[(Oxan-2-yl)oxy]propylidene}(triphenyl)-lambda~5~-phosphane is an organophosphorus compound that features a phosphane core with a unique oxane-2-yloxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(Oxan-2-yl)oxy]propylidene}(triphenyl)-lambda~5~-phosphane typically involves the reaction of triphenylphosphine with an appropriate oxane derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include dichloromethane or toluene, and the reaction may require heating to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
{3-[(Oxan-2-yl)oxy]propylidene}(triphenyl)-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphane to its corresponding phosphine.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus center, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted phosphane derivatives.
Scientific Research Applications
Chemistry
In chemistry, {3-[(Oxan-2-yl)oxy]propylidene}(triphenyl)-lambda~5~-phosphane is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals, which can be utilized in catalytic processes such as cross-coupling reactions.
Biology and Medicine
The compound’s potential biological activity is being explored in medicinal chemistry. It may serve as a scaffold for the development of new drugs or as a probe in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its role as a catalyst or intermediate in various chemical processes makes it valuable for manufacturing high-value products.
Mechanism of Action
The mechanism by which {3-[(Oxan-2-yl)oxy]propylidene}(triphenyl)-lambda~5~-phosphane exerts its effects involves its ability to coordinate with metal centers. The oxane-2-yloxy group provides steric and electronic properties that enhance the compound’s reactivity and stability. The phosphorus center acts as a nucleophile, participating in various catalytic cycles and facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
- {3-[(Oxan-2-yl)oxy]propyl}(triphenyl)phosphanium iodide
- Triphenylphosphine oxide
- Triphenylphosphine
Uniqueness
Compared to similar compounds, {3-[(Oxan-2-yl)oxy]propylidene}(triphenyl)-lambda~5~-phosphane exhibits unique reactivity due to the presence of the oxane-2-yloxy group. This substituent imparts distinct steric and electronic properties, making the compound more versatile in catalytic applications and chemical synthesis.
Properties
CAS No. |
71436-82-3 |
|---|---|
Molecular Formula |
C26H29O2P |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
3-(oxan-2-yloxy)propylidene-triphenyl-λ5-phosphane |
InChI |
InChI=1S/C26H29O2P/c1-4-13-23(14-5-1)29(24-15-6-2-7-16-24,25-17-8-3-9-18-25)22-12-21-28-26-19-10-11-20-27-26/h1-9,13-18,22,26H,10-12,19-21H2 |
InChI Key |
RKBAJHZKRNJCOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCCC=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Butyltintris[2-(decanoyloxy)ethylmercaptide]](/img/structure/B14459833.png)
![4-{Ethyl[2-(2-methoxyethoxy)ethyl]amino}benzaldehyde](/img/structure/B14459837.png)
![[1,1'-Biphenyl]-4-carboxylic acid, 4'-octyl-, 4-[(2S)-2-methylbutyl]phenyl ester](/img/structure/B14459850.png)
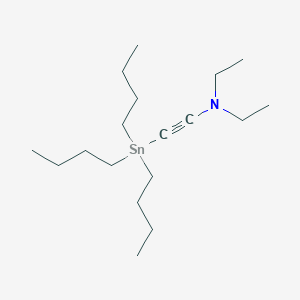
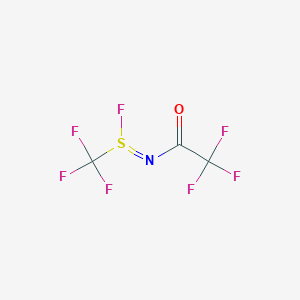
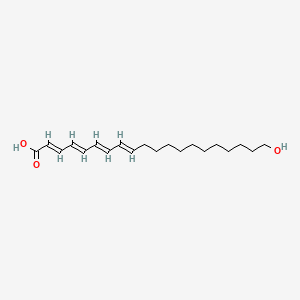
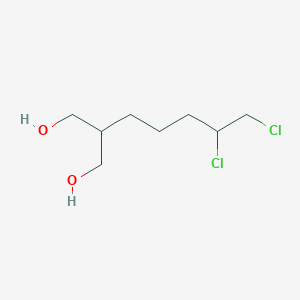
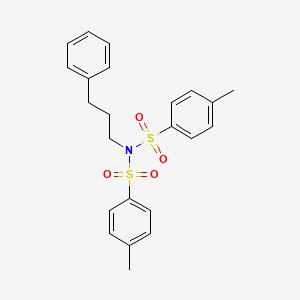
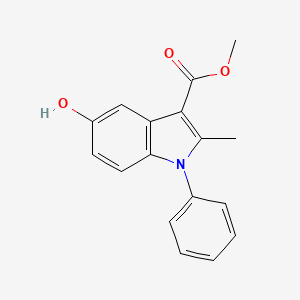
![Ethanaminium, N-[4-[(2-chlorophenyl)(1-methyl-2-phenyl-1H-indol-3-yl)methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, chloride](/img/structure/B14459912.png)
